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molecular formula C12H15N5O2S2 B8479236 6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide

6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide

Cat. No. B8479236
M. Wt: 325.4 g/mol
InChI Key: OGPPCINXPHZWCQ-UHFFFAOYSA-N
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Patent
US07994174B2

Procedure details

A mixture of 6-chloro-N-(thiazol-2-yl)pyridine-3-sulfonamide (8.2 g, 30 mmol) and piperazine (12.5 g, 145 mmol) in DMF (150 mL) was heated to 80° C. overnight under a nitrogen atmosphere. The reaction mixture was evaporated to dryness under reduced pressure and purified by column chromatography over silica gel with dichloromethane/20% 3.5 M NH3 in methanol. The product containing fractions were dissolved in a minimal amount of water and methanol and purified by reversed phase column chromatography (ISCO) with a gradient of water and methanol. After about half of the solution was purified, crystals had formed in the liquid. This material was collected by filtration washed with methanol to yield additional material. In total 1.7 g (17%) of 6-(Piperazin-1-yl)-N-(thiazol-2-yl)pyridine-3-sulfonamide was obtained. 1H-NMR (300 MHz, DMSO-d6): δ 8.41 (d, J=2.3 Hz, 1H), 7.76 (dd, J=2.3, 9.0 Hz, 1H), 7.02 (d, J=4.1 Hz, 1H), 6.82 (d, J=9.0 Hz, 1H), 6.55 (d, J=4.1 Hz, 1H), 3.62-3.58 (m, 4H), 2.94-2.90 (m, 4H) ppm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[S:13][CH:14]=[CH:15][N:16]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>CN(C=O)C>[N:17]1([C:2]2[N:7]=[CH:6][C:5]([S:8]([NH:11][C:12]3[S:13][CH:14]=[CH:15][N:16]=3)(=[O:10])=[O:9])=[CH:4][CH:3]=2)[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
Name
Quantity
12.5 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica gel with dichloromethane/20% 3.5 M NH3 in methanol
ADDITION
Type
ADDITION
Details
The product containing fractions
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in a minimal amount of water and methanol
CUSTOM
Type
CUSTOM
Details
purified by reversed phase column chromatography (ISCO) with a gradient of water and methanol
CUSTOM
Type
CUSTOM
Details
After about half of the solution was purified
CUSTOM
Type
CUSTOM
Details
crystals had formed in the liquid
FILTRATION
Type
FILTRATION
Details
This material was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
to yield additional material

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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